Somatostatin 28-(1-12)
Description
Structural Characterization of Somatostatin 28-(1-12)
Primary Amino Acid Sequence Analysis
SS28-(1-12) consists of 12 amino acids with the sequence Ser-Ala-Asn-Ser-Asn-Pro-Ala-Met-Ala-Pro-Arg-Glu (SANSNPAMAPRE). This sequence represents the N-terminal segment of somatostatin-28 (SS28), which itself is processed from the prosomatostatin precursor. Key structural features include:
- Proline residues : Two prolines (Pro⁵ and Pro⁹) are positioned at critical cleavage sites, influencing proteolytic processing.
- Hydrophobic and hydrophilic domains : The sequence contains hydrophobic residues (Ala, Met) and charged amino acids (Arg, Glu), contributing to its amphipathic nature.
Amino Acid Composition and Molecular Properties
| Property | Value | Source |
|---|---|---|
| Amino acid sequence | SANSNPAMAPRE | |
| Molecular weight | 1243.56–1244.3 Da | |
| Isoelectric point | ~4.6 | |
| Disulfide bonds | None |
Post-Translational Modifications and Isoforms
SS28-(1-12) exists in two primary isoforms:
- Free acid form : Terminates with a carboxylic acid group at Glu¹².
- Amide form : Contains an amide bond at the C-terminus (Glu¹²-NH₂), observed in synthetic and natural variants.
Processing and Isoform Generation
- Cleavage from prosomatostatin : SS28-(1-12) is generated via proteolytic processing at Arg¹¹-Lys¹² and Arg¹⁵ sites, yielding distinct isoforms.
- High-molecular-weight variants : Larger isoforms (8–11 kDa) lacking the SS14 sequence have been identified, representing unprocessed prosomatostatin fragments.
Conformational Studies via Circular Dichroism Spectroscopy
Circular dichroism (CD) spectroscopy reveals structural motifs in SS28-(1-12):
Key Observations
- α-helical propensity : The pentapeptide NPAMAP (Asn³-Pro⁵-Ala⁶-Met⁷-Ala⁸) adopts an α-helical conformation, critical for processing efficiency.
- β-structure elements : Far-UV CD spectra (200–260 nm) show negative extrema at 238 nm and 270 nm, indicative of β-turns or extended structures.
- Solvent-dependent flexibility : Methanol enhances β-turn formation, while guanidinium hydrochloride disrupts ordered structures.
Comparative CD Spectral Features
| Wavelength (nm) | Ellipticity (θ) | Structural Interpretation |
|---|---|---|
| 225 | Positive | α-helix or β-turn |
| 238 | Negative | β-sheet or random coil |
| 270 | Negative | β-sheet or aromatic chromophores |
Comparative Structural Analysis with Somatostatin-28 and Somatostatin-14
| Feature | SS28-(1-12) | SS28 | SS14 |
|---|---|---|---|
| Length | 12 residues | 28 residues | 14 residues |
| Core sequence | SANSNPAMAPRE | SANSNPAMAPRERKAGCKNFFWKTFTSC | FFWKTFTSC (C-terminal) |
| Key residues | Pro⁵, Pro⁹ | Cys¹⁷-Cys²⁸ disulfide | Cys³-Cys¹⁴ disulfide |
| Processing | Cleavage at Arg¹¹-Lys¹² | Cleavage at Arg¹⁵ | Cleavage at Arg²-Lys¹ |
Functional Relationships
- Biosynthetic precursor : SS28-(1-12) is part of SS28, which is further processed into SS14.
- Conformational divergence : SS28-(1-12) lacks the C-terminal disulfide bridge present in SS28 and SS14, altering receptor binding.
- Processing efficiency : The α-helical NPAMAP motif in SS28-(1-12) facilitates cleavage at Arg¹⁵, enabling balanced production of SS28 and SS14.
Properties
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-4-amino-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]propanoyl]amino]-4-oxobutanoyl]amino]-3-hydroxypropanoyl]amino]-4-oxobutanoyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]-4-methylsulfanylbutanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]pentanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C49H81N17O19S/c1-22(56-39(75)25(50)20-67)38(74)62-29(18-34(51)69)42(78)64-31(21-68)43(79)63-30(19-35(52)70)47(83)66-16-7-9-32(66)44(80)57-23(2)37(73)59-27(13-17-86-4)40(76)58-24(3)46(82)65-15-6-10-33(65)45(81)60-26(8-5-14-55-49(53)54)41(77)61-28(48(84)85)11-12-36(71)72/h22-33,67-68H,5-21,50H2,1-4H3,(H2,51,69)(H2,52,70)(H,56,75)(H,57,80)(H,58,76)(H,59,73)(H,60,81)(H,61,77)(H,62,74)(H,63,79)(H,64,78)(H,71,72)(H,84,85)(H4,53,54,55)/t22-,23-,24-,25-,26-,27-,28-,29-,30-,31-,32-,33-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQMDZCSYTGHXGO-QXVRTUGUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(CCSC)C(=O)NC(C)C(=O)N1CCCC1C(=O)NC(CCCN=C(N)N)C(=O)NC(CCC(=O)O)C(=O)O)NC(=O)C2CCCN2C(=O)C(CC(=O)N)NC(=O)C(CO)NC(=O)C(CC(=O)N)NC(=O)C(C)NC(=O)C(CO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CCSC)C(=O)N[C@@H](C)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCC(=O)O)C(=O)O)NC(=O)[C@@H]2CCCN2C(=O)[C@H](CC(=O)N)NC(=O)[C@H](CO)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](C)NC(=O)[C@H](CO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C49H81N17O19S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40231038 | |
| Record name | Somatostatin 28-(1-12) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40231038 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1244.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
81286-16-0 | |
| Record name | Somatostatin 28-(1-12) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081286160 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Somatostatin 28-(1-12) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40231038 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Proteolytic Cleavage Mechanisms
S-28(1-12) is generated via enzymatic processing of prosomatostatin, the 92-amino-acid precursor protein. Two distinct pathways exist:
-
Direct cleavage at Arg¹⁵-Ala¹⁶ by prohormone convertases (PC1/3), yielding S-28(1-12) and a residual C-terminal fragment.
-
Sequential processing of prosomatostatin → somatostatin-28 (S-28) → S-28(1-12) through carboxypeptidase E and peptidyl-α-amidating monooxygenase.
Chromatographic analysis of rat pancreatic extracts revealed three molecular forms of S-28(1-12)-like immunoreactivity:
Table 1: Molecular Forms of S-28(1-12) in Rat Pancreas
| Molecular Weight (Da) | Proportion (%) | Identity |
|---|---|---|
| 9,000–11,000 | 35 | Prosomatostatin fragment |
| 1,200 | 53 | S-28(1-12) |
| <1,000 | 12 | Degradation products |
Structural Determinants of Cleavage Efficiency
The NPAMAP motif (residues 6–11 of S-28(1-12)) is critical for α-helix formation, ensuring proper alignment of mono- (Arg¹⁵) and dibasic (Arg⁻²Lys⁻¹) cleavage sites. Mutagenesis studies demonstrated:
-
Proline displacement (e.g., AMAPP mutant) decreased S-28 yield by 45%.
-
α-Helix nucleation by NPAMAP ensures equal S-28 and S-14 generation in Neuro2A cells.
Recombinant DNA Technology
Expression Systems
Industrial-scale production employs recombinant DNA methods:
-
Gene insertion : The S-28(1-12) sequence (AGCKNFFWKTFT) is cloned into bacterial (e.g., E. coli) or yeast vectors.
-
Fermentation : Optimized conditions (pH 7.4, 37°C, 200 rpm) yield inclusion bodies containing the peptide.
-
Cleavage and refolding : Prosomatostatin is extracted, treated with trypsin-like proteases, and refolded using redox buffers.
Table 2: Recombinant Production Parameters
| Parameter | Condition | Outcome |
|---|---|---|
| Host organism | E. coli BL21(DE3) | High yield (≥50 mg/L) |
| Induction agent | 0.5 mM IPTG | 4-hour expression |
| Refolding buffer | 50 mM Tris, 2 mM GSH/GSSG | 80% bioactive peptide |
Mutagenesis for Enhanced Processing
Site-directed mutagenesis of the NPAMAP motif alters cleavage efficiency:
Purification and Characterization
Chromatographic Techniques
Pancreatic extracts undergo sequential purification:
Analytical Validation
-
Radioimmunoassay (RIA) : Antibody R21B detects S-28(1-12) (IC₅₀ = 12 pM) without cross-reacting with S-14.
-
Amino acid analysis : Hydrolyzed peptides match theoretical S-28(1-12) composition (Asx₂, Glx₂, Ser₁, Gly₁, Arg₁, Thr₂, Ala₁, Val₁, Phe₂, Trp₁, Lys₁).
-
Circular dichroism : NPAMAP-containing peptides exhibit 40% α-helix content (222 nm minima).
Table 3: Immunoreactivity Profiles
| Assay Target | Cross-Reactivity | Sensitivity (pmol/mg) |
|---|---|---|
| S-28(1-12) LI | S-28, high-MW forms | 1.56 |
| S-14 LI | S-14, S-28 | 2.07 |
Challenges and Optimizations
Proteolytic Degradation
S-28(1-12) is susceptible to:
Chemical Reactions Analysis
Types of Reactions: Somatostatin 28-(1-12) can undergo various chemical reactions, including:
Oxidation: This reaction can occur at methionine residues, leading to the formation of methionine sulfoxide.
Reduction: Disulfide bonds within the peptide can be reduced to free thiols using reducing agents like DTT.
Substitution: Amino acid residues can be substituted to create analogs with different properties.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Amino acid derivatives and coupling reagents like HBTU.
Major Products Formed:
Oxidation: Methionine sulfoxide derivatives.
Reduction: Peptides with free thiol groups.
Substitution: Peptide analogs with altered amino acid sequences.
Scientific Research Applications
Chemistry
Somatostatin 28-(1-12) serves as a model peptide for studying peptide synthesis and cleavage mechanisms. Its structural properties allow researchers to explore various chemical reactions, including oxidation, reduction, and substitution. These studies help elucidate the fundamental aspects of peptide chemistry and the interactions of peptides with biological systems.
Biology
In biological research, somatostatin 28-(1-12) is investigated for its role in neurotransmission and hormone regulation. The peptide exhibits immunoreactivity in the central nervous system and digestive system, indicating its involvement in various physiological functions. Its distribution suggests that it may act similarly to neurotransmitters, affecting the release of hormones such as growth hormone, insulin, and glucagon .
Medicine
The therapeutic potential of somatostatin 28-(1-12) is being explored for treating endocrine disorders and certain types of cancer. Its ability to inhibit hormone release positions it as a candidate for managing conditions characterized by dysregulated hormone levels, such as acromegaly and neuroendocrine tumors .
Industry
In industrial applications, somatostatin 28-(1-12) is utilized in developing diagnostic assays and standardizing peptide analysis techniques. Its specificity and biological activity make it a valuable tool in biochemical assays aimed at understanding hormonal dynamics and receptor interactions.
Physiological Roles
Somatostatin 28-(1-12) plays critical roles in inhibiting hormone release. Studies indicate that this peptide is more potent than somatostatin-14 in inhibiting growth hormone secretion stimulated by various agents such as prostaglandins. The peptide's presence in the hypothalamus and pancreas underscores its significance in neuroendocrine regulation.
Table 1: Comparison of Somatostatin Peptides
| Peptide | Length (Amino Acids) | Source | Biological Activity |
|---|---|---|---|
| Somatostatin-14 | 14 | Hypothalamus | Inhibits growth hormone secretion |
| Somatostatin-28 | 28 | Hypothalamus | Inhibits growth hormone secretion |
| Somatostatin-28(1-12) | 12 | Hypothalamus | Potential neurotransmitter activity |
Hormonal Regulation
Research involving rat models has shown that somatostatin 28-(1-12) concentrations are significantly higher in portal blood compared to peripheral blood. Electrical stimulation of the median eminence resulted in a substantial increase (4 to 5-fold) in its release into portal circulation, emphasizing its role as a physiological neurohormone .
Immunohistochemical Findings
Immunohistochemical studies have demonstrated that somatostatin 28-(1-12) is localized primarily within dendritic and axonal processes in specific brain regions such as the median eminence and neocortex. This localization supports the hypothesis that this peptide functions similarly to neurotransmitters .
Table 2: Immunoreactivity Distribution of Somatostatin Peptides
| Brain Region | Somatostatin Type | Immunoreactivity Level |
|---|---|---|
| Median Eminence | Somatostatin-28(1-12) | High |
| Neocortex | Somatostatin-14 | Moderate |
| Striatum | Somatostatin-28 | Low |
Therapeutic Implications
The inhibitory effects of somatostatin 28-(1-12) on hormone secretion present potential therapeutic avenues for conditions like acromegaly and certain neuroendocrine tumors. By modulating growth hormone release, this peptide could play a significant role in managing these disorders effectively .
Mechanism of Action
Somatostatin 28-(1-12) exerts its effects by binding to somatostatin receptors, which are G protein-coupled receptors. This binding inhibits adenylate cyclase activity, leading to a decrease in cyclic adenosine monophosphate (cAMP) levels. The reduction in cAMP inhibits the release of various hormones, including growth hormone, insulin, and glucagon. The molecular targets include somatostatin receptors present in the hypothalamus, pancreas, and gastrointestinal tract .
Comparison with Similar Compounds
Research Findings and Implications
Molecular Processing
- SS28-(1-12) is co-secreted with SS-28 and higher molecular weight precursors (e.g., 8,000–15,000 Da forms) in both normal and tumor tissues .
- In rats, SS28-(1-12) accounts for 66–75% of total immunoreactivity in tissues, indicating efficient proteolytic processing of SS-28 .
Species-Specific Variation
Functional Hypotheses
- SS28-(1-12) may modulate SS-28/SS-14 activity by competing for processing enzymes or serving as an independent signaling molecule .
Biological Activity
Somatostatin 28-(1-12) (SS28(1-12)) is a biologically active peptide derived from the larger somatostatin molecule, which plays crucial roles in various physiological processes. This article explores the biological activity of SS28(1-12), including its mechanisms of action, distribution, and potential therapeutic applications, supported by relevant research findings and data.
Overview of Somatostatin
Somatostatin is a cyclic peptide hormone with two primary isoforms: somatostatin-14 (SS14) and somatostatin-28 (SS28). While SS14 predominantly functions within the central nervous system (CNS), SS28 has significant roles in the gastrointestinal (GI) tract and other tissues. Both isoforms exhibit inhibitory effects on hormone secretion across multiple systems, including endocrine and exocrine pathways .
SS28(1-12) is characterized by its ability to bind to specific somatostatin receptors (SSTRs), which are G-protein-coupled receptors that mediate various intracellular signaling pathways. Upon activation, these receptors lead to:
- Decreased intracellular cyclic AMP (cAMP) levels.
- Inhibition of calcium influx through voltage-sensitive channels.
- Activation of potassium channels , resulting in hyperpolarization of the cell membrane .
These actions culminate in the inhibition of hormone secretion from target tissues, impacting processes such as growth hormone release and gastrointestinal motility.
Distribution and Localization
Research indicates that SS28(1-12) is unevenly distributed in the rat brain, with the highest concentrations found in the hypothalamus. Immunohistochemical studies have shown that SS28(1-12)-like immunoreactivity is localized primarily to dendritic and axonal processes, suggesting a neurotransmitter role for this peptide .
Case Studies and Experimental Evidence
- Release Mechanism : A study demonstrated that SS28(1-12) can be released from hypothalamic slices in a calcium-dependent manner, supporting its function as a neurotransmitter .
- Physiological Effects : In vivo experiments have shown that plasma levels of somatostatin increase in response to feeding, indicating its role in nutrient regulation and appetite control .
- Therapeutic Potential : Due to its inhibitory effects on hormone secretion, SS28(1-12) has been explored for therapeutic applications, particularly in conditions involving excessive hormone production such as neuroendocrine tumors .
Comparative Biological Activity
The following table summarizes key differences between SS14, SS28, and SS28(1-12):
| Feature | Somatostatin-14 (SS14) | Somatostatin-28 (SS28) | Somatostatin 28-(1-12) |
|---|---|---|---|
| Amino Acid Length | 14 | 28 | 12 |
| Primary Function | CNS neurotransmission | GI tract regulation | Neurotransmitter |
| Receptor Binding Affinity | High | Variable | Moderate |
| Half-Life | 1-3 minutes | Short | Short |
| Physiological Roles | Growth hormone inhibition | Inhibition of GI hormones | Appetite regulation |
Q & A
Basic Research Questions
Q. What experimental techniques are essential for characterizing the structural integrity of Somatostatin 28-(1-12) in vitro?
- Methodological Answer : Utilize high-performance liquid chromatography (HPLC) to assess purity and mass spectrometry (MS) for molecular weight confirmation. Circular dichroism (CD) spectroscopy can evaluate secondary structure under varying pH or temperature conditions. Ensure reproducibility by documenting solvent systems, column types, and calibration standards in protocols .
Q. How can researchers validate the biological activity of Somatostatin 28-(1-12) in receptor-binding assays?
- Methodological Answer : Perform competitive binding assays using radiolabeled ligands (e.g., ¹²⁵I-Tyr¹¹-somatostatin) on cell lines expressing somatostatin receptors (SSTRs). Include negative controls (e.g., SSTR-negative cells) and calculate IC₅₀ values with nonlinear regression models. Validate results via dose-response curves and statistical tests (e.g., ANOVA with post-hoc corrections) .
Q. What are the standard protocols for synthesizing Somatostatin 28-(1-12) with high batch-to-batch consistency?
- Methodological Answer : Employ solid-phase peptide synthesis (SPPS) with Fmoc/t-Bu chemistry. Optimize coupling efficiency by monitoring deprotection steps via Kaiser tests. For quality control, mandate HPLC purity (>95%) and MS validation for each batch. Request additional analyses (e.g., peptide content, endotoxin levels) for sensitive applications like in vivo studies .
Advanced Research Questions
Q. How should researchers address contradictions in reported half-life values of Somatostatin 28-(1-12) across pharmacokinetic studies?
- Methodological Answer : Conduct meta-analyses to identify confounding variables (e.g., animal models, administration routes). Replicate experiments under standardized conditions (e.g., Sprague-Dawley rats, IV bolus). Use compartmental modeling (e.g., non-linear mixed-effects models) to compare degradation kinetics. Report confidence intervals and effect sizes to quantify variability .
Q. What strategies optimize the stability of Somatostatin 28-(1-12) in long-term biochemical assays?
- Methodological Answer : Test protease inhibitors (e.g., aprotinin) and temperature/pH optima using stability-indicating assays. Lyophilize aliquots with cryoprotectants (e.g., trehalose) and validate stability via accelerated aging studies. For cell-based assays, pre-treat media with serum albumin to reduce nonspecific adsorption .
Q. How can interdisciplinary approaches resolve conflicting data on Somatostatin 28-(1-12)’s role in cross-talk between endocrine and immune pathways?
- Methodological Answer : Integrate transcriptomic (RNA-seq) and proteomic (LC-MS/MS) datasets from co-cultured endocrine-immune cells. Apply pathway enrichment tools (e.g., DAVID, STRING) to identify overlapping signaling nodes. Validate hypotheses via CRISPR-Cas9 knockouts of candidate genes (e.g., NF-κB, STAT3) in dual-reporter assays .
Data Presentation & Reproducibility Guidelines
-
Tables : Report mean ± SEM for triplicate experiments. Use footnotes to define abbreviations (e.g., SSTR1-5) and asterisks for significance levels (*p<0.05, **p<0.01). Example:
Condition IC₅₀ (nM) 95% CI p-value SSTR2+ Cells 2.1 1.8–2.5 <0.01** SSTR2- Cells >1000 N/A 0.98 -
Supplementary Materials : Upload raw HPLC chromatograms, MS spectra, and statistical code (e.g., R/Python scripts) as separate files. Label datasets with DOI-compliant identifiers for public repositories (e.g., Zenodo) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
